molecular formula C9H11F2N3O4 B2670775 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid CAS No. 1946812-50-5

3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid

Cat. No.: B2670775
CAS No.: 1946812-50-5
M. Wt: 263.201
InChI Key: UHORHUADWAMBRT-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methylpyrazole.

    Introduction of the Nitro Group: Nitration of 3-methylpyrazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of 3-methyl-4-nitropyrazole.

    Butanoic Acid Substitution: The final step involves the substitution of the pyrazole derivative with butanoic acid. This can be done through a nucleophilic substitution reaction using butanoic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-withdrawing effects of the nitro group.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

    Reduction of Nitro Group: 3-[5-(Difluoromethyl)-3-methyl-4-aminopyrazol-1-yl]butanoic acid.

    Reduction of Difluoromethyl Group: 3-[5-(Methyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid.

    Electrophilic Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and nitro groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitropyrazole: Lacks the difluoromethyl and butanoic acid groups, making it less lipophilic and potentially less bioavailable.

    3-[5-(Trifluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid: Similar structure but with a trifluoromethyl group, which may have different electronic and steric effects compared to the difluoromethyl group.

    3-[5-(Difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid:

Uniqueness

The presence of both difluoromethyl and nitro groups in 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid makes it unique. These groups confer distinct electronic properties and reactivity, making the compound valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4/c1-4(3-6(15)16)13-8(9(10)11)7(14(17)18)5(2)12-13/h4,9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHORHUADWAMBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(F)F)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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